(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Description
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a fluorinated pyridine ring at position 2 and a phenyl group at position 2. The (S)-configuration at the stereogenic center (C4) confers enantioselective properties, making it valuable in asymmetric catalysis and coordination chemistry . This compound belongs to a broader class of 4,5-dihydrooxazoles (oxazolines), which are widely employed as ligands in transition-metal catalysis due to their electron-donating nitrogen and oxygen atoms.
Properties
IUPAC Name |
(4S)-2-(5-fluoropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-11-6-7-12(16-8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDPJIUTBJOSQ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoropyridine-2-carboxylic acid with phenylamine to form an intermediate, which is then cyclized to produce the desired dihydrooxazole compound. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions, while the dihydrooxazole moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Modifications on the Pyridine Ring
The fluorination at the 5-position of the pyridine ring distinguishes this compound from analogues. Key comparisons include:
Key Findings :
- Fluorine at the 5-position balances electronic effects (moderate electron-withdrawing) and steric bulk, optimizing catalytic activity .
- Trifluoromethyl (CF₃) analogues exhibit stronger electron-withdrawing effects, which may reduce basicity but improve thermal stability .
- Methoxy and methyl groups enhance solubility and modulate steric hindrance .
Modifications at the 4-Position (Phenyl Group)
Variations at the 4-position influence steric bulk and chiral induction:
Key Findings :
Biological Activity
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Antifungal Activity
Recent studies have highlighted the antifungal properties of related dihydrooxazole derivatives. For instance, a series of 4-phenyl-4,5-dihydrooxazole derivatives exhibited broad-spectrum antifungal activity against various pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal efficacy .
Table 1: Antifungal Activity of Dihydrooxazole Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| A30 | Candida albicans | 0.03 |
| A31 | Cryptococcus neoformans | 0.25 |
| A32 | Aspergillus fumigatus | 2.00 |
The mechanism by which these compounds exert their antifungal effects appears to involve inhibition of key metabolic pathways essential for fungal growth. For example, studies have indicated that these compounds may target the CYP51 enzyme, which is crucial for ergosterol biosynthesis in fungi .
Pharmacokinetic Evaluation
A pharmacokinetic study conducted on compound A31 demonstrated favorable properties, including a half-life of approximately 80.5 minutes in human liver microsomes. This suggests that this compound derivatives may have suitable metabolic stability for therapeutic applications .
Inhibition Studies
Inhibition studies using mushroom tyrosinase revealed that certain derivatives exhibited strong inhibitory activity with IC50 values significantly lower than those of standard inhibitors like kojic acid. For instance, one derivative showed an IC50 value of 14.33 μM, indicating a strong potential for use in skin whitening products or treatment of hyperpigmentation .
Table 2: Inhibition Potency Against Mushroom Tyrosinase
| Compound | IC50 (μM) |
|---|---|
| Compound 1 | 14.33 |
| Compound 3 | 0.51 |
| Kojic Acid | 25.00 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
